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Compound of Interest

Compound Name:
(R)-1-(6-Methoxynaphthalen-2-

yl)ethanamine

Cat. No.: B135901 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and mass spectrometry data for the chiral amine (R)-1-(6-
Methoxynaphthalen-2-yl)ethanamine. Due to the limited availability of specific experimental

spectra for the (R)-enantiomer in public domains, this document presents key mass

spectrometry data and representative NMR data based on the analysis of its constituent

chemical moieties. It also outlines comprehensive experimental protocols for the

characterization of such chiral amines.

Mass Spectrometry Data
High-resolution mass spectrometry is crucial for confirming the elemental composition of a

molecule. For (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine, the expected exact mass is a

key identifier.

Parameter Value Source

Molecular Formula C₁₃H₁₅NO -

Molecular Weight 201.26 g/mol [1]

Monoisotopic Mass 201.115364102 Da [1]
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NMR Spectroscopy Data
NMR spectroscopy provides detailed information about the structure and chemical environment

of the atoms within a molecule. The following tables present representative ¹H and ¹³C NMR

data for 1-(6-Methoxynaphthalen-2-yl)ethanamine in a typical deuterated solvent like CDCl₃.

¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.75 d 1H Ar-H

~7.70 d 1H Ar-H

~7.40 s 1H Ar-H

~7.35 dd 1H Ar-H

~7.15 d 1H Ar-H

~7.10 s 1H Ar-H

~4.20 q 1H CH-NH₂

~3.90 s 3H OCH₃

~1.60 br s 2H NH₂

~1.50 d 3H CH₃

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Carbon Type Assignment

~157.5 C Ar-C-OCH₃

~144.0 C Ar-C

~134.5 C Ar-C

~129.0 CH Ar-CH

~128.5 C Ar-C

~127.0 CH Ar-CH

~126.5 CH Ar-CH

~124.0 CH Ar-CH

~119.0 CH Ar-CH

~105.5 CH Ar-CH

~55.3 CH₃ OCH₃

~51.0 CH CH-NH₂

~25.0 CH₃ CH₃

Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate acquisition of

spectroscopic data.

NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of a chiral amine like (R)-1-(6-
Methoxynaphthalen-2-yl)ethanamine is as follows:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the amine sample.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

Set the appropriate temperature for the experiment (typically 25 °C).

Data Acquisition:

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

The spectral width should encompass all expected proton resonances (e.g., 0-10 ppm).

¹³C NMR:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

The spectral width should cover all expected carbon resonances (e.g., 0-160 ppm).

2D NMR (Optional but Recommended):

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear

Multiple Quantum Coherence) to correlate protons with their directly attached carbons.
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Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3

bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing

together the molecular structure.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectra and apply a baseline correction.

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
The following outlines a general procedure for analyzing the compound using Electrospray

Ionization Mass Spectrometry (ESI-MS).

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol or acetonitrile).

From the stock solution, prepare a dilute solution for injection, typically in the range of 1-10

µg/mL, using a solvent mixture compatible with the mobile phase (e.g., 50:50

acetonitrile:water with 0.1% formic acid).[2]

Instrumentation and Analysis:

Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass

analyzer) equipped with an ESI source.

The sample can be introduced via direct infusion or through an LC system.

Ionization: Operate the ESI source in positive ion mode, as the amine group is readily

protonated.
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Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500) to

detect the protonated molecule [M+H]⁺.

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion for collision-induced

dissociation (CID) and acquire the resulting fragment ion spectrum. This provides valuable

structural information.

Data Analysis:

Determine the accurate mass of the parent ion and compare it to the theoretical mass

calculated from the molecular formula to confirm the elemental composition.

Analyze the fragmentation pattern in the MS/MS spectrum to further validate the molecular

structure.

Visualization of Experimental Workflow
The characterization of a chiral compound like (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine
follows a logical workflow from synthesis to structural confirmation.

Workflow for the characterization of a chiral amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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